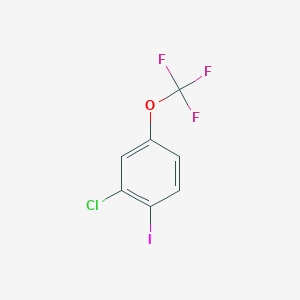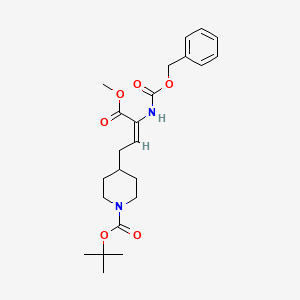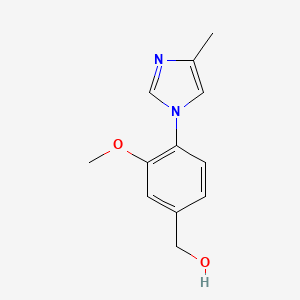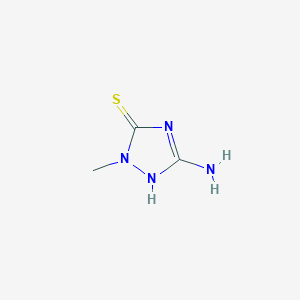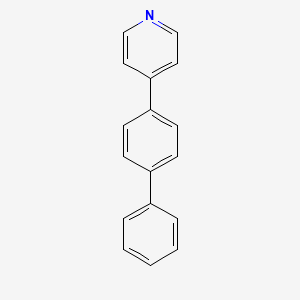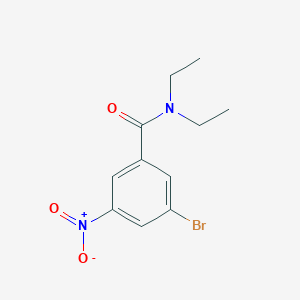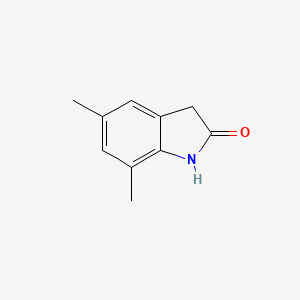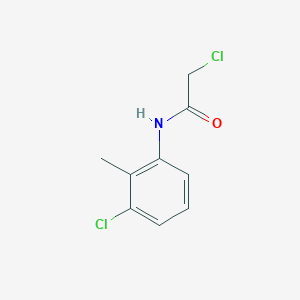
2-クロロ-N-(3-クロロ-2-メチルフェニル)アセトアミド
概要
説明
“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is an organic compound with the CAS Number: 99585-94-1 . It has a molecular weight of 218.08 . The IUPAC name for this compound is 2-chloro-N-(3-chloro-2-methylphenyl)acetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is 1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is a solid at room temperature . . The compound is shipped at normal temperature .科学的研究の応用
有機合成
2-クロロ-N-(3-クロロ-2-メチルフェニル)アセトアミド: は、さまざまな複雑な分子を構築するためのビルディングブロックとして有機合成で使用されます。 そのクロロ基とアセトアミド基は、さまざまな置換基を導入するための求核置換反応を受けることができ、幅広い有機化合物の合成を支援する汎用性の高い試薬です .
薬理学研究
薬理学では、この化合物は医薬品の合成における前駆体として役立ちます。その構造フレームワークは、潜在的な治療効果を持つ化合物を生成するために操作されます。 研究では、その誘導体が抗炎症作用と鎮痛作用を含む薬理学的活性について調査されてきました .
生化学研究
この化合物の生化学における役割には、酵素阻害研究における中間体としての役割が含まれます。 それは、創薬と疾患メカニズムの理解にとって重要な、低分子と酵素の相互作用の理解に役立ちます .
医療研究
2-クロロ-N-(3-クロロ-2-メチルフェニル)アセトアミド: は、診断アッセイにおける潜在的な使用と、さまざまな生物学的経路を研究するための化学プローブとして、医療研究で調査されています。 また、新しい診断方法や治療法の開発にも使用される可能性があります .
産業用途
工業的には、この化合物は染料、顔料、その他の化学品の製造における中間体として使用されます。 その反応部位により、容易な修飾が可能になり、さまざまな工業製品の製造に適しています .
環境影響研究
2-クロロ-N-(3-クロロ-2-メチルフェニル)アセトアミドとその誘導体の環境への影響は、特にその生分解性と潜在的な毒性の評価において研究の分野です。 その環境運命を理解することは、より安全で持続可能な化学プロセスを開発するために不可欠です .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as chloroacetanilide herbicides are known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Mode of Action
It’s likely that it interacts with its targets by inhibiting protein synthesis in susceptible plants, similar to other chloroacetamide herbicides .
Biochemical Pathways
Related compounds are known to disrupt the synthesis of vlcfas, which are crucial for the normal function of cells .
Pharmacokinetics
Similar compounds are known to be absorbed by the shoots and roots of germinating plants .
Result of Action
Similar compounds are known to inhibit the growth of plants by disrupting the synthesis of vlcfas .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application, although it is more active in dry conditions than other chloroacetamide herbicides .
生化学分析
Biochemical Properties
2-chloro-N-(3-chloro-2-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-chloro-N-(3-chloro-2-methylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various tissues based on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
特性
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOMYDYUYMZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280218 | |
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-94-1 | |
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)
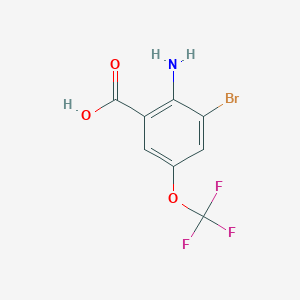
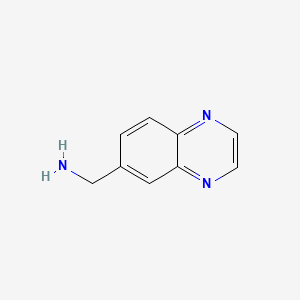

![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)
